

Application Notes and Protocols for Two-Photon Microscopy of MitoPY1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MitoPY1**

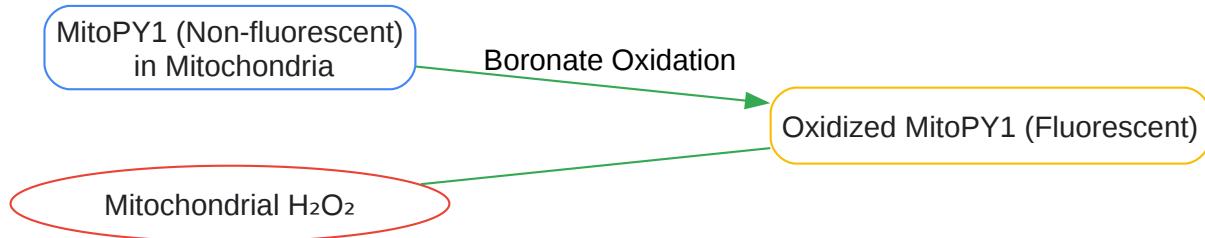
Cat. No.: **B560298**

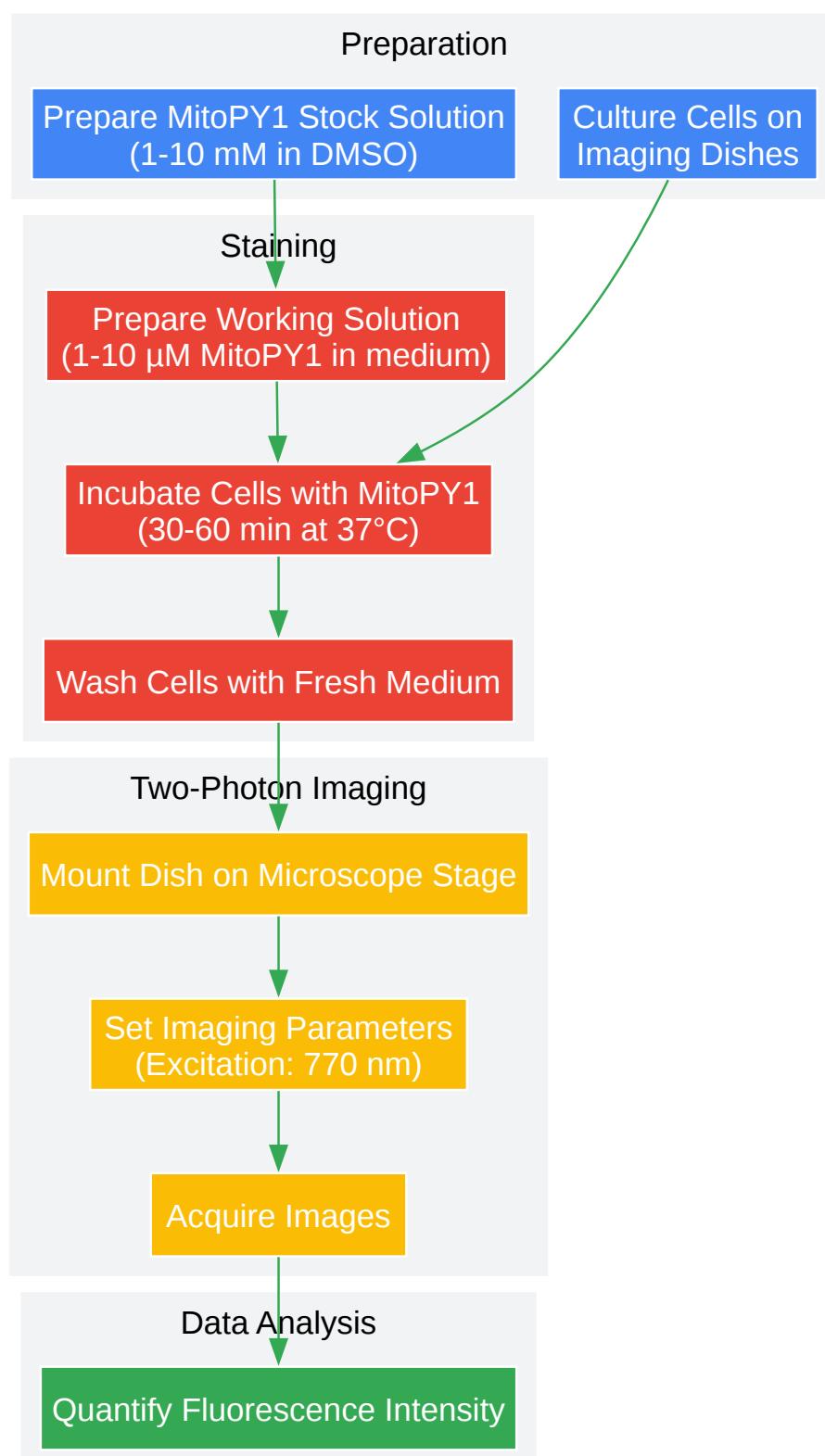
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism and signaling, and the production of reactive oxygen species (ROS) within this organelle is a key aspect of these processes. Hydrogen peroxide (H_2O_2) is a relatively stable and diffusible ROS that plays a crucial role in both physiological signaling and pathological oxidative stress.^{[1][2]} **MitoPY1** is a fluorescent probe specifically designed to detect H_2O_2 within the mitochondria of living cells.^{[1][2][3][4]} This bifunctional molecule combines a triphenylphosphonium cation, which targets it to the mitochondria due to the organelle's negative membrane potential, with a boronate-based switch that reacts selectively with H_2O_2 .^{[1][2][5]} This reaction induces a conformational change in the probe, leading to a significant increase in its fluorescence quantum yield, providing a "turn-on" signal upon H_2O_2 detection.^[1] Two-photon microscopy offers advantages for imaging **MitoPY1** in live cells and tissues, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning.^{[6][7][8]}


Quantitative Data


The photophysical and chemical properties of **MitoPY1** are summarized in the table below.

Property	Value	Reference
One-Photon Absorption (λ_{abs})	510 nm	
One-Photon Emission (λ_{em})	530 nm	
Quantum Yield (Φ)	0.405 (after reaction with H_2O_2)	
Two-Photon Excitation ($\lambda_{2\text{P-}ex}$)	770 nm	[5][9]
Molecular Weight	954.68 g/mol	
Solubility	Soluble up to 100 mM in DMSO	
Selectivity	Selective for H_2O_2 over other ROS (e.g., superoxide, nitric oxide, hydroxyl radical)	

Signaling Pathway and Detection Mechanism

The detection of mitochondrial H_2O_2 by **MitoPY1** is based on a chemoselective reaction. The boronate group in the non-fluorescent form of **MitoPY1** acts as a protecting group. In the presence of H_2O_2 , the boronate is oxidized, leading to its cleavage and the formation of a highly fluorescent, phenol-containing product. This "turn-on" fluorescence response is directly proportional to the concentration of mitochondrial H_2O_2 .

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-photon fluorescence imaging of intracellular hydrogen peroxide with chemoselective fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of mitochondrial dysfunction due to laser damage by 2-photon FLIM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of mitochondrial dysfunction due to laser damage by 2-photon FLIM microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. photonics.com [photonics.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Two-Photon Microscopy of MitoPY1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560298#two-photon-microscopy-protocol-for-mitopy1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com